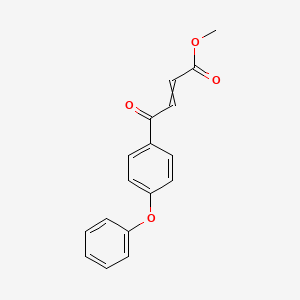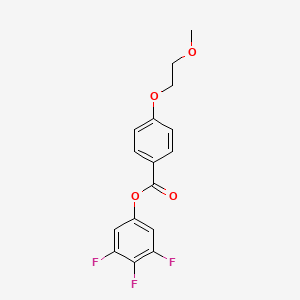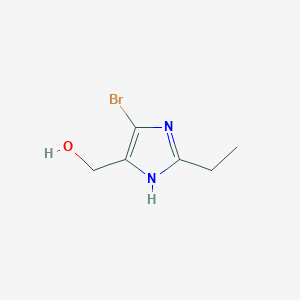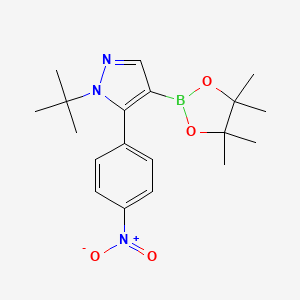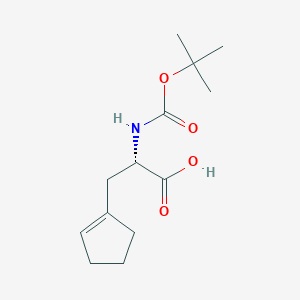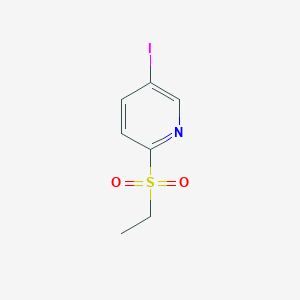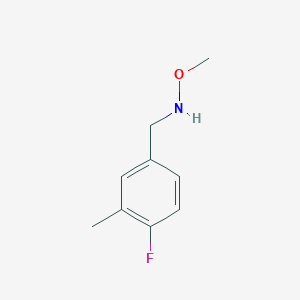
2-(2-bromo-4-methoxyphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H13BrO2 It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 4-position The compound also contains a propan-2-ol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxyacetophenone followed by a Grignard reaction. The steps are as follows:
Bromination: 4-methoxyacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Grignard Reaction: The brominated product is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 4-methoxyphenylpropan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(2-Bromo-4-methoxy-phenyl)-propan-2-one.
Reduction: Formation of 4-methoxyphenylpropan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-bromo-4-methoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group on the phenyl ring can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyacetophenone: Similar structure but lacks the propan-2-ol group.
4-Methoxyphenylpropan-2-ol: Similar structure but lacks the bromine atom.
2-Bromo-4-methoxyphenylacetic acid: Similar structure but contains a carboxylic acid group instead of the propan-2-ol group.
Uniqueness
2-(2-bromo-4-methoxyphenyl)propan-2-ol is unique due to the presence of both the bromine atom and the propan-2-ol group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,12)8-5-4-7(13-3)6-9(8)11/h4-6,12H,1-3H3 |
InChI Key |
PPWJOPXVWNSSND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)OC)Br)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B8537599.png)
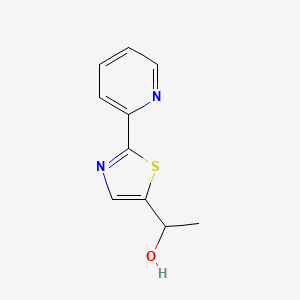
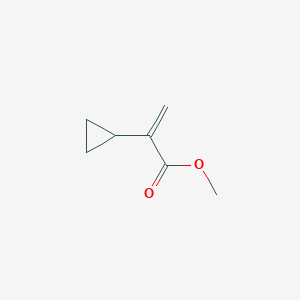
![4,4'-Dihydroxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B8537633.png)
![5-Fluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B8537638.png)
